molecular formula C6H14O2 B11968828 2,2-Dimethyl-1,3-butanediol CAS No. 76-35-7

2,2-Dimethyl-1,3-butanediol

Cat. No.: B11968828
CAS No.: 76-35-7
M. Wt: 118.17 g/mol
InChI Key: QXKKYNIWAYERHT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-butanediol is an organic compound with the molecular formula C6H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-butanediol can be synthesized through various methods. One common method involves the reaction of 2,2-dimethylpropanal with formaldehyde in the presence of a base, followed by hydrogenation. Another method includes the reduction of 2,2-dimethyl-1,3-butanedione using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2,2-dimethyl-1,3-butanedione. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon or Raney nickel .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,3-butanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dimethyl-1,3-butanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1,3-butanediol exerts its effects involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups, altering the compound’s reactivity and properties. In reduction reactions, the carbonyl groups are reduced back to hydroxyl groups, restoring the original structure of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of methyl groups and hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure makes it particularly useful in specific synthetic applications and industrial processes .

Properties

CAS No.

76-35-7

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

2,2-dimethylbutane-1,3-diol

InChI

InChI=1S/C6H14O2/c1-5(8)6(2,3)4-7/h5,7-8H,4H2,1-3H3

InChI Key

QXKKYNIWAYERHT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)CO)O

Origin of Product

United States

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